molecular formula C22H27N3O7S B1245102 Griseoviridin CAS No. 53216-90-3

Griseoviridin

Katalognummer: B1245102
CAS-Nummer: 53216-90-3
Molekulargewicht: 477.5 g/mol
InChI-Schlüssel: UXWOXTQWVMFRSE-JCSRQJCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Griseoviridin is a natural product belonging to the A-type streptogramin antibiotics. It is biosynthesized by the actinomycete Streptomyces griseoviridis. This compound exhibits broad-spectrum antibacterial activity and is particularly effective against multi-drug resistant microorganisms. This compound is characterized by its unique structure, which includes a 23-membered macrocycle, an embedded oxazole motif, and a macrolactone with a distinctive ene-thiol linkage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Griseoviridin is primarily produced through biosynthesis by Streptomyces griseoviridis. The biosynthetic pathway involves a distinct 105 kb biosynthetic gene cluster that encodes the necessary enzymes and transporters for its production. Key enzymes include polyketide synthases and non-ribosomal peptide synthetases, which facilitate the assembly of the complex structure of this compound .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces griseoviridis under controlled conditions. Optimization of fermentation parameters, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Genetic engineering techniques, such as overexpression of transporter genes like SgvT1 and SgvT2, have been employed to enhance the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Griseoviridin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of a carbon-sulfur bond, which is catalyzed by the cytochrome P450 enzyme SgvP. This enzyme plays a critical role in the late-stage biosynthesis of this compound .

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes are commonly used for oxidation reactions, introducing hydroxyl groups into the molecule.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted analogs with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Introduction to Griseoviridin

This compound is a natural product belonging to the streptogramin class of antibiotics, primarily derived from the actinomycete Streptomyces griseoviridis. It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, including strains resistant to multiple drugs. The compound functions by binding to the bacterial ribosomal subunit, inhibiting protein synthesis and thus bacterial growth.

Antibacterial Activity

This compound has been extensively studied for its antibacterial properties. Research indicates that it can effectively inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. A study demonstrated that this compound, when combined with viridogrisein (another streptogramin), exhibited synergistic effects, enhancing antibacterial efficacy compared to individual treatments. This combination approach holds promise for addressing multidrug-resistant bacterial infections .

Biosynthetic Pathways

Recent research has focused on understanding the biosynthetic pathways that lead to the production of this compound. The identification of specific genes involved in its biosynthesis, such as those encoding cytochrome P450 enzymes, has opened avenues for synthetic biology applications. For instance, a study successfully synthesized pre-griseoviridin, a precursor in its biosynthetic pathway, enabling further exploration of its enzymatic transformations .

Case Study 1: Synergistic Effects with Viridogrisein

A comprehensive study demonstrated that equimolar mixtures of this compound and viridogrisein significantly inhibited Staphylococcus aureus more effectively than either compound alone. This finding suggests a potential therapeutic strategy for treating infections caused by resistant bacterial strains .

Case Study 2: Total Synthesis and Mechanistic Insights

Research involving total synthesis of this compound facilitated the in vitro reconstitution of key enzymes in its biosynthesis. This work not only confirmed the role of specific enzymes but also provided insights into the C–S bond formation critical for its structure .

Applications in Drug Development

The unique properties of this compound make it a candidate for further development as an antibiotic. Its ability to combat resistant bacterial strains positions it as a valuable asset in the pharmaceutical industry. Ongoing studies aim to optimize its production through genetic engineering and synthetic biology techniques.

Wirkmechanismus

Griseoviridin exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. It specifically targets the A site, preventing the formation of peptide bonds during protein synthesis. This inhibition of protein elongation ultimately leads to the cessation of bacterial growth. The synergistic action of this compound with other antibiotics, such as viridogrisein, enhances its antibacterial efficacy .

Vergleich Mit ähnlichen Verbindungen

Griseoviridin is often compared with other streptogramin antibiotics, such as:

    Viridogrisein (Etamycin): Another streptogramin produced by Streptomyces griseoviridis, which works synergistically with this compound.

    Nosiheptide: A similar compound with potent antibacterial activity against Mycobacterium avium complex.

    Pristinamycin: A streptogramin antibiotic used clinically for treating bacterial infections.

Uniqueness: this compound’s unique structure, particularly its ene-thiol linkage and embedded oxazole motif, distinguishes it from other streptogramins. Its ability to work synergistically with viridogrisein further enhances its therapeutic potential .

Biologische Aktivität

Griseoviridin (GV) is a natural antibiotic produced by the actinobacterium Streptomyces griseoviridis. It belongs to the streptogramin family of antibiotics, known for their broad-spectrum antibacterial activity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound is classified as a group A streptogramin antibiotic. Its structure features a 23-membered macrocycle with an embedded oxazole motif and a unique ene-thiol linkage. The biosynthesis of this compound involves a hybrid polyketide-nonribosomal peptide pathway, which is regulated by a complex gene cluster identified within the Streptomyces griseoviridis genome . The key enzyme involved in the late-stage biosynthesis is SgvP, a cytochrome P450 monooxygenase that catalyzes the formation of critical C-S bonds .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a variety of pathogens. Notably, it has shown significant activity against mycobacteria, particularly Mycobacterium avium and Mycobacterium intracellulare, with minimum inhibitory concentrations (MICs) ranging from 0.024 to 1.56 μg/mL . The synergistic effects of this compound when combined with other antibiotics have also been documented, enhancing its therapeutic potential.

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (μg/mL)Synergistic CombinationsReference
Mycobacterium avium0.024 - 1.56This compound + Etamycin
Mycobacterium intracellulare0.024 - 1.56This compound + Etamycin
Brachyspira hyodysenteriae<10This compound + Viridogrisein

Case Study 1: Anti-mycobacterial Activity

A study evaluated the anti-mycobacterial efficacy of this compound in silkworms infected with M. smegmatis. The results indicated that while this compound alone was less potent than ethambutol in vitro, its combination with etamycin yielded comparable therapeutic effects in vivo, underscoring its potential as an effective treatment option against non-tuberculous mycobacterial infections .

Case Study 2: Swine Dysentery

In veterinary medicine, this compound has been tested for its effectiveness against swine dysentery caused by Brachyspira hyodysenteriae. Although this compound alone was less effective than lincomycin, its combination with viridogrisein demonstrated a synergistic effect that improved therapeutic outcomes in infected pigs .

Research Findings

Recent research has focused on elucidating the biosynthetic pathways and regulatory mechanisms governing this compound production. The identification of the sgv gene cluster has provided insights into the genetic basis for its synthesis and regulation . Moreover, studies have highlighted the importance of combinatorial therapies involving this compound to enhance efficacy against resistant bacterial strains.

Eigenschaften

IUPAC Name

(1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWOXTQWVMFRSE-JCSRQJCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53216-90-3
Record name Griseoviridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53216-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Griseoviridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053216903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GRISEOVIRIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4UNE85T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.